2-Bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
Overview
Description
The compound “2-Bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene” is a type of thiophene derivative. Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene” can be complex and varied. For instance, 2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products .Scientific Research Applications
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- Thiophene-based analogs are considered potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- The methods of application or experimental procedures involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
- The outcomes obtained show that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- The methods of application or experimental procedures involve the synthesis of thiophene derivatives and their application in various industrial processes .
- The outcomes obtained show that thiophene derivatives can effectively inhibit corrosion in various industrial applications .
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- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- The methods of application or experimental procedures involve the synthesis of thiophene derivatives and their incorporation into semiconductor devices .
- The outcomes obtained show that thiophene-mediated molecules can enhance the performance of organic semiconductors .
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Synthesis of Semiconducting Molecules
- 2-Bromo-5-decylthiophene, a derivative of thiophene, is used as an end-capping reagent for the synthesis of semiconducting molecules including oligomers and polymers .
- The method of application involves the synthesis of 2-Bromo-5-decylthiophene and its use in the synthesis of semiconducting molecules .
- The outcome of this application is the creation of semiconducting molecules that can be used in various applications .
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Synthesis of Trimethyl-Quaterthiophen-5-yl-silane
- 5-Bromo-2,2’-bithiophene, another derivative of thiophene, can be used in the synthesis of trimethyl-[2,2’;5’,2";5",2"]quaterthiophen-5-yl-silane .
- The method of application involves the synthesis of 5-Bromo-2,2’-bithiophene and its use in the synthesis of trimethyl-quaterthiophen-5-yl-silane .
- The outcome of this application is the creation of trimethyl-quaterthiophen-5-yl-silane, which can be used in various applications .
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Preparation of 5-[18F]fluoro-2-2-thiophene carboxaldehyde
- 5-Bromo-2-thiophenecarboxaldehyde, a derivative of thiophene, was used to prepare 5-[18F]fluoro-2-2-thiophene carboxaldehyde .
- The method of application involves the synthesis of 5-Bromo-2-thiophenecarboxaldehyde and its use in the preparation of 5-[18F]fluoro-2-2-thiophene carboxaldehyde .
- The outcome of this application is the creation of 5-[18F]fluoro-2-2-thiophene carboxaldehyde, which can be used in various applications .
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Preparation of Canagliflozin
- 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene is an antidiabetic agent that can be used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .
- The method of application involves the synthesis of 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene and its use in the preparation of Canagliflozin .
- The outcome of this application is the creation of Canagliflozin, which can be used in the treatment of type 2 diabetes mellitus .
properties
IUPAC Name |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrS3/c13-12-6-5-11(16-12)10-4-3-9(15-10)8-2-1-7-14-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMURGGRBMOMLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70915435 | |
Record name | 1~5~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70915435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene | |
CAS RN |
94581-95-0 | |
Record name | 2,2':5',2''-Terthiophene, 5-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094581950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1~5~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70915435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 94581-95-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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